molecular formula C12H22N2O8 B2445960 N-methyl-1-(1-methyl-2-piperidinyl)methanamine diethanedioate CAS No. 184637-61-4

N-methyl-1-(1-methyl-2-piperidinyl)methanamine diethanedioate

Cat. No.: B2445960
CAS No.: 184637-61-4
M. Wt: 322.314
InChI Key: XQUZDUPVZBRLPE-UHFFFAOYSA-N
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Description

N-methyl-1-(1-methyl-2-piperidinyl)methanamine diethanedioate is a chemical compound with the molecular formula C8H18N2·2C2H2O4 It is also known by its IUPAC name, N-methyl-1-(1-methylpiperidin-2-yl)methanamine dioxalate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-methyl-2-piperidinyl)methanamine diethanedioate typically involves the reaction of N-methyl-1-(1-methyl-2-piperidinyl)methanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the diethanedioate salt. The process involves dissolving the amine in a suitable solvent, such as ethanol, and then adding oxalic acid to the solution. The mixture is stirred and heated to promote the reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-methyl-2-piperidinyl)methanamine diethanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized amine derivatives.

Scientific Research Applications

N-methyl-1-(1-methyl-2-piperidinyl)methanamine diethanedioate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(1-methyl-2-piperidinyl)methanamine diethanedioate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(pyridin-2-yl)methanamine
  • N-methyl-1-(1-methylpiperidin-2-yl)methanamine

Uniqueness

N-methyl-1-(1-methyl-2-piperidinyl)methanamine diethanedioate is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its ability to form stable diethanedioate salts and its reactivity in various chemical reactions make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-methyl-1-(1-methylpiperidin-2-yl)methanamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2C2H2O4/c1-9-7-8-5-3-4-6-10(8)2;2*3-1(4)2(5)6/h8-9H,3-7H2,1-2H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUZDUPVZBRLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCN1C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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